

5-Sulfonicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Sulfonicotinic acid**

Cat. No.: **B1302950**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **5-Sulfonicotinic acid**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

5-Sulfonicotinic acid, a derivative of nicotinic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its dual functional groups, a sulfonic acid and a carboxylic acid moiety, attached to a pyridine ring, confer unique chemical characteristics.

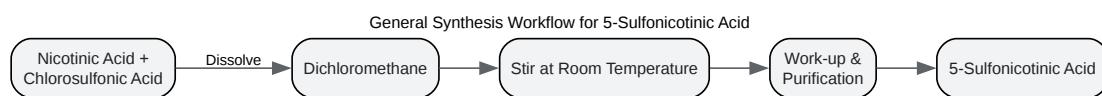
Identification and Nomenclature

Property	Value
IUPAC Name	5-sulfopyridine-3-carboxylic acid[1]
Synonyms	5-Sulfonicotinic acid, 5-Sulfopyridine-3-carboxylic acid[1]
CAS Number	4833-92-5
Molecular Formula	C ₆ H ₅ NO ₅ S[1]
Molecular Weight	203.17 g/mol [1]

Physicochemical Data

While specific experimental values for the melting and boiling points of **5-Sulfonicotinic acid** are not readily available in the cited literature, general characteristics of aromatic sulfonic acids provide some insight. Aromatic sulfonic acids are known for their high thermal stability, often decomposing at temperatures between 200-300 °C.[2]

Property	Value/Description
Appearance	White to off-white solid.
Melting Point	Data not available. Aromatic sulfonic acids generally have high decomposition temperatures.
Boiling Point	Data not available.
Solubility	Highly soluble in polar solvents. The solubility of nicotinic acid, a related compound, is known in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[3][4][5] The presence of the sulfonic acid group is expected to enhance aqueous solubility.
Acidity (pKa)	Predicted to be a strong acid due to the presence of the sulfonic acid group. Specific pKa data is not available, however, computational prediction methods can be employed for estimation.[6][7][8]

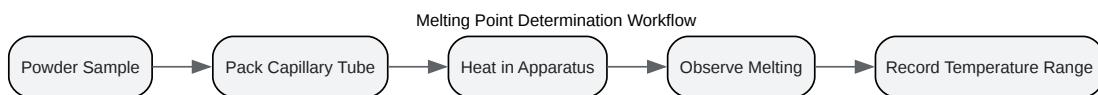

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **5-Sulfonicotinic acid** are crucial for its application in research and development. The following sections outline general methodologies that can be adapted for this specific compound.

Synthesis of 5-Sulfonicotinic Acid

A general method for the synthesis of sulfonic acid functionalized pyridinium compounds involves the reaction of a pyridine derivative with a sulfonating agent. For instance, a solution of chlorosulfonic acid in a suitable solvent like dichloromethane can be added dropwise to a solution of nicotinic acid in the same solvent, followed by stirring at room temperature.[9]

Illustrative Synthesis Workflow:


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Sulfonicotinic acid**.

Characterization Protocols

The melting point of a solid organic compound can be determined by packing a small amount of the powdered substance into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a melting point apparatus or an oil bath. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range is typically narrow.

Melting Point Determination Workflow:

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining the melting point of a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

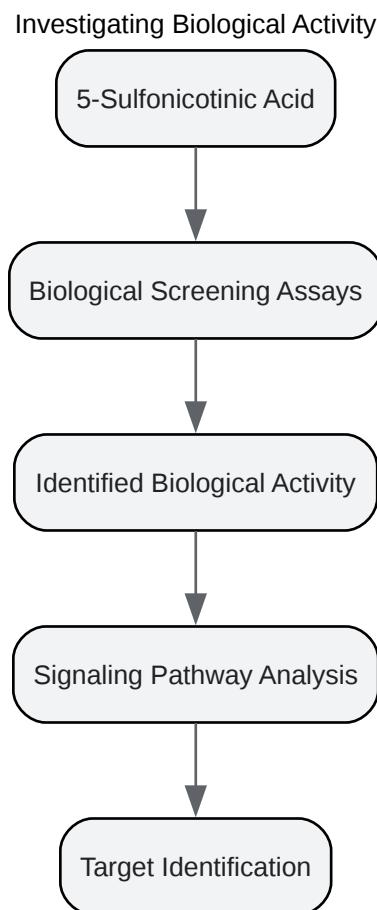
- ^1H NMR: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts of protons on the pyridine ring and any other relevant protons are recorded. For nicotinic acid, the protons on the pyridine ring appear in the aromatic region of the spectrum.
- ^{13}C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the carboxylic and sulfonic acid groups would be of interest.

Infrared (FTIR) Spectroscopy: Solid samples can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR). Characteristic absorption bands for the sulfonic acid group (S=O stretching), carboxylic acid group (C=O and O-H stretching), and the pyridine ring vibrations would be expected. For aromatic sulfonic acids, S=O stretching vibrations are typically observed in the regions of 1134-1192 cm⁻¹ (asymmetric) and 1019-1065 cm⁻¹ (symmetric).[\[10\]](#)

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of nicotinic acid shows characteristic fragmentation patterns that can be used as a reference.[\[2\]](#)

Reactivity and Stability

Aromatic sulfonic acids are known to be thermally stable.[\[2\]](#) The sulfonic acid group is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. The reactivity of the carboxylic acid group includes esterification and amide bond formation.


Biological Activity

Currently, there is no specific information available in the cited literature regarding the biological activity or signaling pathways associated with **5-Sulfonicotinic acid**. However, sulfonamide derivatives, which contain a related functional group, have been evaluated for a wide range of

biological activities, including as antimicrobial agents and enzyme inhibitors.[11][12][13][14]

Further research is required to explore the potential biological roles of **5-Sulfonicotinic acid**.

Logical Relationship for Investigating Biological Activity:

[Click to download full resolution via product page](#)

Caption: Logical flow for investigating the biological activity of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. refp.coohlife.org [refp.coohlife.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Predict pKa | Rowan [rowansci.com]
- 8. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. german.tsijournals.com [german.tsijournals.com]
- 12. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Sulfonicotinic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302950#5-sulfonicotinic-acid-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com